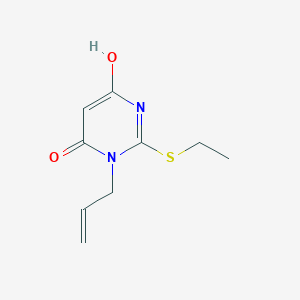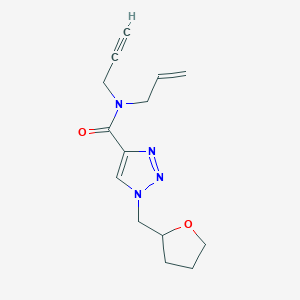![molecular formula C18H31N3O3 B6040658 1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6040658.png)
1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone, also known as CPP-109, is a promising drug candidate for the treatment of addiction and other psychiatric disorders. This compound is a derivative of the naturally occurring alkaloid, ibogaine, which has been used for centuries in traditional African medicine as a hallucinogen and stimulant. CPP-109 has been shown to be a potent and selective inhibitor of the enzyme, protein phosphatase 2A (PP2A), which plays a critical role in the regulation of neuronal signaling pathways.
Mechanism of Action
1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone is a potent and selective inhibitor of PP2A, which is a critical regulator of neuronal signaling pathways. PP2A is involved in the dephosphorylation of a wide range of proteins, including those involved in neurotransmitter release, neuronal excitability, and synaptic plasticity. By inhibiting PP2A, 1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone can enhance the activity of these signaling pathways, leading to increased neurotransmitter release and enhanced synaptic plasticity.
Biochemical and Physiological Effects:
1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone has been shown to have a number of biochemical and physiological effects in animal models and humans. These include increased dopamine release in the nucleus accumbens, enhanced synaptic plasticity in the prefrontal cortex, and reduced glutamate release in the amygdala. These effects are thought to underlie the therapeutic potential of 1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone in addiction and other psychiatric disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone for lab experiments is its high potency and selectivity for PP2A inhibition. This allows for precise control over the activity of this critical signaling pathway, which can be difficult to achieve with other inhibitors. However, one limitation of 1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone is its relatively short half-life, which can make it difficult to maintain consistent levels of inhibition over extended periods of time.
Future Directions
There are a number of potential future directions for research on 1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone and related compounds. These include:
1. Development of more potent and selective inhibitors of PP2A for use in addiction and other psychiatric disorders.
2. Investigation of the mechanisms underlying the therapeutic effects of 1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone, including its effects on synaptic plasticity and neurotransmitter release.
3. Exploration of the potential use of 1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone in other neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.
4. Development of new formulations and delivery methods for 1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone, including sustained-release formulations and transdermal patches.
5. Investigation of the potential use of 1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone in combination with other drugs or behavioral therapies for addiction and other psychiatric disorders.
Overall, 1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone represents a promising new therapeutic agent for the treatment of addiction and other psychiatric disorders. Its unique mechanism of action and high potency and selectivity make it a valuable tool for investigating the role of PP2A in neuronal signaling pathways and developing new treatments for these disorders.
Synthesis Methods
1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone can be synthesized using a two-step process starting from ibogaine. The first step involves the conversion of ibogaine to noribogaine, which is then reacted with cyclopentanone to yield 1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone. This method has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Scientific Research Applications
1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone has been extensively studied for its potential therapeutic applications in addiction and other psychiatric disorders. Preclinical studies have shown that 1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone can reduce drug-seeking behavior and relapse in animal models of addiction, including cocaine, methamphetamine, and nicotine. Clinical trials in humans have also demonstrated the safety and tolerability of 1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone, as well as its efficacy in reducing craving and withdrawal symptoms in cocaine-dependent individuals.
properties
IUPAC Name |
1-cyclopentyl-5-[4-(2-methoxyethyl)piperazine-1-carbonyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O3/c1-24-13-12-19-8-10-20(11-9-19)18(23)15-6-7-17(22)21(14-15)16-4-2-3-5-16/h15-16H,2-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPXSMFZTKNUHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C(=O)C2CCC(=O)N(C2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


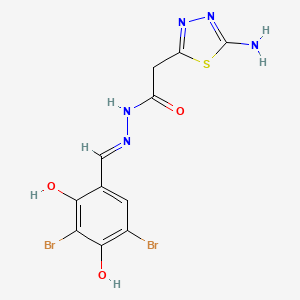
![1-(2-fluoro-4-methoxyphenyl)-2-[3-(2-thienyl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6040589.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-methyl-2-(4-morpholinyl)propyl]benzamide](/img/structure/B6040592.png)

![N-{5-[4-(diethylamino)-2-methoxybenzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide](/img/structure/B6040599.png)
![N-(sec-butyl)-4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B6040605.png)
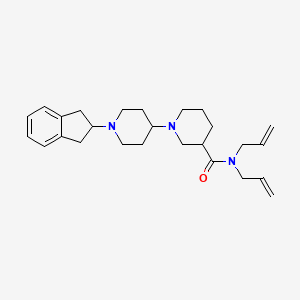
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-[(3-thienylmethyl)amino]nicotinamide](/img/structure/B6040623.png)
![3-(3-methoxyphenyl)-5-[methoxy(phenyl)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6040630.png)
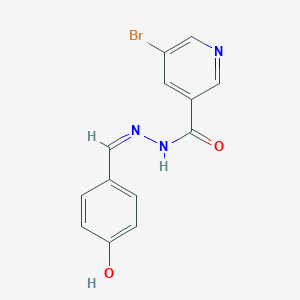
![N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-(tetrahydro-2H-pyran-4-yl)ethanamine](/img/structure/B6040647.png)
